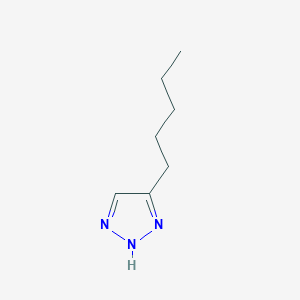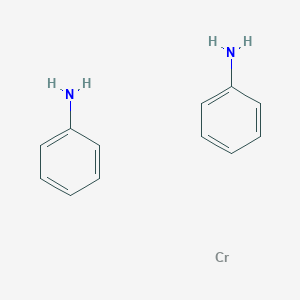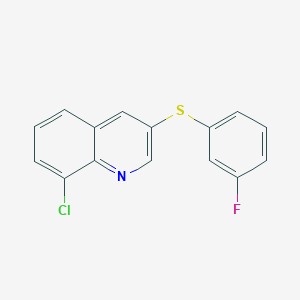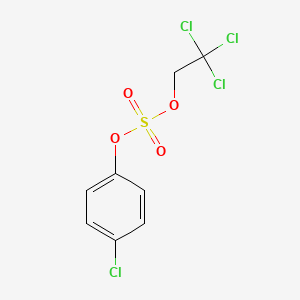
(E)-S-methyl 4-(4-nitrophenyl)-2-oxobut-3-enethioate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(E)-S-methyl 4-(4-nitrophenyl)-2-oxobut-3-enethioate is an organic compound characterized by the presence of a nitrophenyl group, a thioester, and an enone
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (E)-S-methyl 4-(4-nitrophenyl)-2-oxobut-3-enethioate typically involves the reaction of 4-nitrobenzaldehyde with a suitable thioester precursor under specific conditions. One common method involves the use of a base-catalyzed aldol condensation followed by esterification. The reaction conditions often include the use of solvents such as ethanol or methanol and catalysts like sodium hydroxide or potassium carbonate .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. The use of industrial-grade solvents and catalysts, along with stringent quality control measures, ensures the compound meets the required specifications for its intended applications .
Análisis De Reacciones Químicas
Types of Reactions
(E)-S-methyl 4-(4-nitrophenyl)-2-oxobut-3-enethioate undergoes various chemical reactions, including:
Oxidation: The nitrophenyl group can be oxidized to form nitro derivatives.
Reduction: The nitro group can be reduced to an amino group using reducing agents like sodium borohydride or hydrogen in the presence of a catalyst.
Substitution: The thioester group can undergo nucleophilic substitution reactions, leading to the formation of different derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Sodium borohydride and hydrogen gas with a palladium catalyst are frequently used.
Substitution: Nucleophiles such as amines or alcohols can be used under basic or acidic conditions.
Major Products
The major products formed from these reactions include amino derivatives, substituted thioesters, and various oxidized products, depending on the specific reagents and conditions used .
Aplicaciones Científicas De Investigación
(E)-S-methyl 4-(4-nitrophenyl)-2-oxobut-3-enethioate has several applications in scientific research:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a biochemical probe due to its reactive functional groups.
Medicine: Explored for its potential therapeutic properties, particularly in the development of new drugs.
Industry: Utilized in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of (E)-S-methyl 4-(4-nitrophenyl)-2-oxobut-3-enethioate involves its interaction with specific molecular targets. The nitrophenyl group can participate in electron transfer reactions, while the thioester group can undergo nucleophilic attack, leading to the formation of reactive intermediates. These intermediates can then interact with various biological molecules, potentially leading to therapeutic effects .
Comparación Con Compuestos Similares
Similar Compounds
4-Nitrophenyl acetate: Similar in structure but lacks the thioester group.
4-Nitrophenyl butyrate: Contains a similar nitrophenyl group but with a different ester linkage.
4-Nitrophenyl chloroformate: Features a nitrophenyl group with a chloroformate functional group.
Uniqueness
(E)-S-methyl 4-(4-nitrophenyl)-2-oxobut-3-enethioate is unique due to the combination of its nitrophenyl, thioester, and enone groups.
Propiedades
Fórmula molecular |
C11H9NO4S |
|---|---|
Peso molecular |
251.26 g/mol |
Nombre IUPAC |
S-methyl (E)-4-(4-nitrophenyl)-2-oxobut-3-enethioate |
InChI |
InChI=1S/C11H9NO4S/c1-17-11(14)10(13)7-4-8-2-5-9(6-3-8)12(15)16/h2-7H,1H3/b7-4+ |
Clave InChI |
YQNCDWKIIMXBSJ-QPJJXVBHSA-N |
SMILES isomérico |
CSC(=O)C(=O)/C=C/C1=CC=C(C=C1)[N+](=O)[O-] |
SMILES canónico |
CSC(=O)C(=O)C=CC1=CC=C(C=C1)[N+](=O)[O-] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-[(4,5-Dimethyl-1,3-thiazol-2-yl)sulfanyl]acetamide](/img/structure/B12519299.png)

![Pyridine, 2,2'-[4-(2-methylpropyl)-4H-1,2,4-triazole-3,5-diyl]bis-](/img/structure/B12519312.png)
![Bis[2-(2-butoxyethoxy)ethyl] heptanedioate](/img/structure/B12519332.png)
![10-(Hex-1-EN-1-YL)-3,3-dimethyl-2,4-dioxaspiro[5.5]undec-9-EN-8-one](/img/structure/B12519340.png)
![(E)-1-(4-{[10-(4-Methoxyphenoxy)decyl]oxy}phenyl)-2-phenyldiazene](/img/structure/B12519345.png)

![Gal[246Ac,3All]-beta-SPh](/img/structure/B12519359.png)



![2-[4-(Benzylamino)phenyl]sulfonylacetic acid](/img/structure/B12519374.png)

silane](/img/structure/B12519380.png)
